molecular formula C22H27NO2S B2632589 N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide CAS No. 1396866-74-2

N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide

Cat. No.: B2632589
CAS No.: 1396866-74-2
M. Wt: 369.52
InChI Key: GBOOUPVYDUMQHG-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide (CAS 1396866-74-2) is a synthetic organic compound with a molecular formula of C22H27NO2S and a molecular weight of 369.5 g/mol . This adamantyl-based amide is composed of a rigid adamantane core, a carboxamide linker, and two heteroaromatic substituents: a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl group . While direct biological data for this exact molecule is limited in the public domain, its structural framework is of significant interest in medicinal chemistry research. Compounds featuring an adamantane moiety linked to heterocyclic systems like thiophene and furan via an amide bond have been identified as potent and selective inhibitors of the therapeutic target human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The modulation of 11β-HSD1, which regulates intracellular glucocorticoid levels, is a promising strategy for investigating treatments for metabolic disorders such as insulin resistance, dyslipidemia, and type 2 diabetes . The incorporation of both furan and thiophene rings in a single molecule may influence its electronic properties, binding affinity, and overall pharmacokinetic profile, making it a valuable compound for structure-activity relationship (SAR) studies. This product is provided for non-human research applications only and is not intended for diagnostic or therapeutic use. Researchers are responsible for confirming the product's identity and purity for their specific applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2S/c24-21(22-12-16-9-17(13-22)11-18(10-16)14-22)23(15-19-3-1-7-25-19)6-5-20-4-2-8-26-20/h1-4,7-8,16-18H,5-6,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOOUPVYDUMQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N(CCC4=CC=CS4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the adamantane-1-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]amine under basic conditions to yield the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,5-dione derivatives, while reduction could lead to tetrahydrofuran derivatives.

Scientific Research Applications

Research indicates that compounds similar to N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide exhibit various biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can possess antimicrobial effects against a range of pathogens, including bacteria and fungi. For instance, thiophene-based compounds have been evaluated for their antifungal activity against voriconazole-resistant strains, demonstrating promising results in inhibiting fungal growth .
  • G Protein-Coupled Receptor Modulation : The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling pathways. GPCRs are involved in numerous physiological processes and are targets for many drugs .
  • Anticancer Activity : Preliminary studies indicate that adamantane derivatives may exhibit anticancer properties. The unique structural features may allow these compounds to interfere with cancer cell proliferation and survival mechanisms.

Antifungal Activity

In a study published on the synthesis and evaluation of thiophene-based guanylhydrazones, researchers tested various derivatives against medically important fungal strains. The results indicated that certain compounds showed significant antifungal activity, highlighting the potential of thiophene-containing structures in developing new antifungal agents .

GPCR Interaction

Research into GPCRs has identified that certain ligands can modulate receptor activity, leading to therapeutic applications in treating conditions like heart disease and depression. Compounds similar to this compound are being investigated for their ability to selectively target these receptors, potentially leading to new treatments for various disorders .

Structural Insights

The unique structure of this compound allows for diverse interactions with biological targets. The presence of both furan and thiophene rings enhances the compound's lipophilicity and ability to penetrate biological membranes, which is crucial for its pharmacological efficacy.

Mechanism of Action

The mechanism by which N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Heterocyclic Diversity

  • Furan and Thiophene Combination (Target Compound) : The dual heterocyclic substituents (furan and thiophene) provide distinct electronic and steric profiles. Furan offers oxygen-based polarity, while thiophene contributes sulfur-mediated hydrophobic interactions. This combination may optimize solubility and target engagement compared to single-heterocycle analogs like N-(Adamantan-2-yl)furan-2-carboxamide.
  • Thiazole Derivatives : Compounds such as N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide and N1-(4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide replace furan/thiophene with thiazole, introducing nitrogen and sulfur atoms. Thiazoles often enhance metabolic stability but may reduce blood-brain barrier penetration due to increased polarity.

Substituent Effects on Molecular Weight and Lipophilicity

  • The target compound (408.54 g/mol) has a higher molecular weight than N-(Adamantan-2-yl)furan-2-carboxamide (245.32 g/mol), likely due to its dual substituents. This could impact bioavailability, as molecules >500 g/mol often face permeability challenges.
  • Iodinated analogs like N-[(5-iodothiophen-2-yl)methyl]adamantan-1-amine (401.31 g/mol) introduce halogen atoms, which may improve binding affinity via halogen bonding but increase metabolic susceptibility to dehalogenation.

Research Findings and Implications

  • Bioactivity Potential: While biological data are absent in the evidence, structural analogs suggest possible targets. For example, thiophene-containing adamantane derivatives (e.g., ) have been explored as kinase inhibitors, while thiazole derivatives (e.g., ) show antimicrobial activity. The target compound’s dual heterocycles may broaden its target spectrum.
  • Thermodynamic Stability : Adamantane’s rigid structure confers high thermal and chemical stability across all compounds. However, the thiophene moiety in the target compound may introduce photodegradation risks due to sulfur’s reactivity.

Biological Activity

N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. The compound features a unique structural combination of furan and thiophene rings, which are known to enhance biological activity through various mechanisms, including receptor interaction and enzyme modulation.

Chemical Structure and Properties

The molecular formula for this compound is C${15}$H${17}$N${1}$O${1}$S$_{1}$. This compound is characterized by its adamantane core, which contributes to its lipophilicity and ability to cross biological membranes.

Pharmacological Potential

Research indicates that compounds with similar structures may exhibit a variety of biological activities, including:

  • Anti-inflammatory effects : Compounds containing furan and thiophene moieties have been linked to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroactivity : The presence of these heterocycles often correlates with enhanced activity at neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

The biological activity of this compound may involve:

  • Receptor Binding : Preliminary studies suggest strong binding affinities to various receptors, including muscarinic and cannabinoid receptors.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or obesity.

Study 1: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of similar compounds demonstrated significant reductions in nitric oxide production in macrophage cell lines. This suggests that this compound could exhibit comparable effects.

Study 2: Neuroprotective Effects

Research on related compounds indicated neuroprotective properties against oxidative stress in neuronal cell cultures. Such findings imply that the subject compound might also mitigate neuronal damage through similar pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Properties
1-(furan-2-yl)ethanamineFuran ring attached to an ethylaminePotential neuroactivity
N-(thiophen-3-yl)cyclopropanecarboxamideThiophene attached directly to cyclopropaneFocus on thiophene's role in biological activity
N-(furan-3-yl)-N-[4-(methylthio)phenyl]acetamideFuran ring with a methylthio-substituted phenylInvestigated for anti-cancer properties

Q & A

Q. Advanced

  • In vitro assays :
    • MTT assay : Test cytotoxicity against HCT-116 (colorectal) or MCF-7 (breast) cell lines, with IC50_{50} values compared to doxorubicin .
    • Apoptosis markers : Flow cytometry quantifies Annexin V/PI staining to evaluate caspase-3 activation .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., thiophene → pyridine) to correlate electronic effects (Hammett σ values) with activity .

How can structural modifications enhance its pharmacological properties?

Q. Advanced

  • Heterocycle substitution : Replace thiophene with electron-deficient rings (e.g., pyridine) to improve solubility and bioavailability .
  • Adamantane functionalization : Introduce hydroxyl or sulfonamide groups at the adamantane bridgehead to modulate logP values (measured via HPLC) .

What are the solubility and stability characteristics under varying experimental conditions?

Q. Basic

  • Solubility : Sparingly soluble in water (<0.1 mg/mL), but miscible in DMSO (>50 mg/mL) or THF. Solubility increases with β-cyclodextrin complexation .
  • Stability : Degrades <5% after 48 hours at 25°C (pH 7.4), but hydrolyzes rapidly in acidic conditions (t1/2_{1/2} ~2 hours at pH 2) .

What role does the adamantane moiety play in modulating pharmacological activity?

Advanced
Adamantane enhances:

  • Lipid membrane penetration : LogD values (~3.5) correlate with blood-brain barrier permeability in MDCK cell assays .
  • Thermal stability : Differential scanning calorimetry (DSC) shows a melting point >200°C, reducing aggregation in biological media .

How can computational methods predict its electronic properties and binding affinity?

Q. Advanced

  • DFT calculations : Optimize geometry at the B3LYP/def2-TZVP level to map electrostatic potential surfaces (EPS), identifying nucleophilic regions (e.g., furan oxygen) .
  • Molecular docking : Autodock Vina screens against COX-2 (PDB: 5KIR), showing hydrogen bonds with Arg120 and Tyr355 (ΔG ~-9.2 kcal/mol) .

What experimental conditions are critical for ensuring compound stability during storage?

Q. Basic

  • Storage : -20°C under argon in amber vials to prevent oxidation (thiophene is light-sensitive).
  • Lyophilization : Freeze-dry in 5% trehalose to maintain crystallinity and prevent hydrolysis .

How is regioselective functionalization of the thiophene ring achieved in derivatives?

Q. Advanced

  • Ruthenium catalysis : Use [RuCl2_2(p-cymene)]2_2 with acrylic acid derivatives to alkylate the C3 position selectively (yield >80%) .
  • Directed ortho-metalation : Employ LDA (lithium diisopropylamide) at -78°C to introduce bromine at C5, confirmed by 13^{13}C NMR .

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